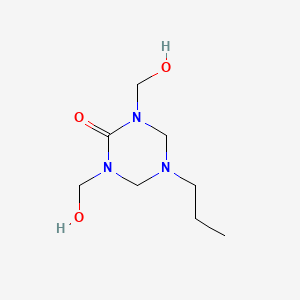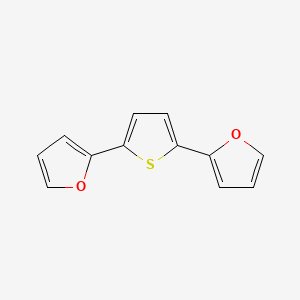
Tetrakis((2,2'-oxybis(ethanolato))(1-))titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis((2,2’-oxybis(ethanolato))(1-))titanium, also known by its CAS number 70490-53-8, is a titanium-based compound with the molecular formula C16H36O12Ti and a molecular weight of 472.30. This compound is characterized by its unique structure, where titanium is coordinated with four 2,2’-oxybis(ethanolato) ligands. It is commonly used in various scientific and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis((2,2’-oxybis(ethanolato))(1-))titanium typically involves the reaction of titanium tetrachloride (TiCl4) with 2,2’-oxybis(ethanol) in the presence of a base. The reaction is carried out under controlled conditions to ensure the complete substitution of chloride ions with 2,2’-oxybis(ethanolato) ligands. The general reaction can be represented as follows:
TiCl4+4HOCH2CH2OCH2CH2OH→Ti(OCH2CH2OCH2CH2O)4+4HCl
Industrial Production Methods
Industrial production of Tetrakis((2,2’-oxybis(ethanolato))(1-))titanium follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis((2,2’-oxybis(ethanolato))(1-))titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO2) and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The 2,2’-oxybis(ethanolato) ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ligand exchange reactions can be carried out using various alcohols or amines.
Major Products Formed
Oxidation: Titanium dioxide (TiO2) is a major product.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tetrakis((2,2’-oxybis(ethanolato))(1-))titanium has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its potential therapeutic properties and as a component in medical devices.
Industry: Utilized in the production of high-performance coatings, ceramics, and other advanced materials.
Wirkmechanismus
The mechanism of action of Tetrakis((2,2’-oxybis(ethanolato))(1-))titanium involves its ability to coordinate with various ligands and undergo redox reactions. The compound can interact with molecular targets through its titanium center, which can participate in electron transfer processes and catalytic activities. The pathways involved depend on the specific application and the nature of the interacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium tetraisopropoxide (Ti(OiPr)4): Another titanium alkoxide with similar reactivity but different ligands.
Titanium tetraethoxide (Ti(OEt)4): Similar to Tetrakis((2,2’-oxybis(ethanolato))(1-))titanium but with ethoxide ligands.
Titanium tetramethoxide (Ti(OMe)4): A titanium alkoxide with methoxide ligands.
Uniqueness
Tetrakis((2,2’-oxybis(ethanolato))(1-))titanium is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and undergo various chemical transformations makes it valuable in diverse applications.
Eigenschaften
CAS-Nummer |
70490-53-8 |
|---|---|
Molekularformel |
C16H40O12Ti |
Molekulargewicht |
472.3 g/mol |
IUPAC-Name |
2-(2-hydroxyethoxy)ethanol;titanium |
InChI |
InChI=1S/4C4H10O3.Ti/c4*5-1-3-7-4-2-6;/h4*5-6H,1-4H2; |
InChI-Schlüssel |
PFPKPYOPYBRDFU-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCO)O.C(COCCO)O.C(COCCO)O.C(COCCO)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


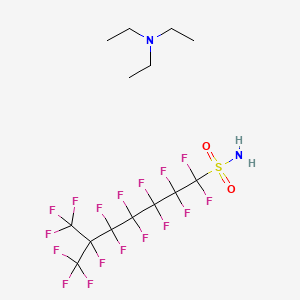
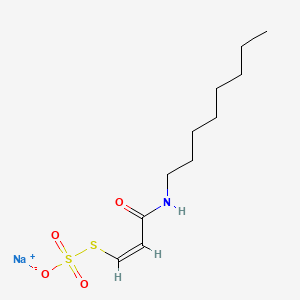
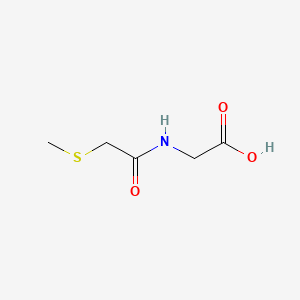
![1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene](/img/structure/B12680427.png)
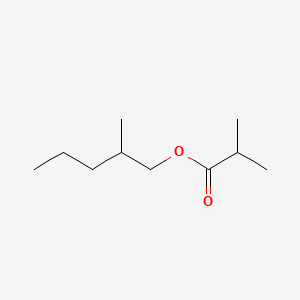
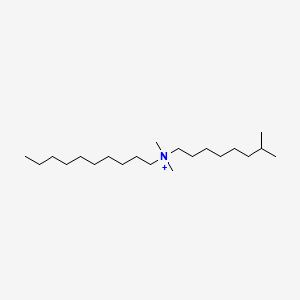


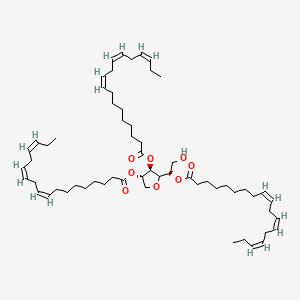
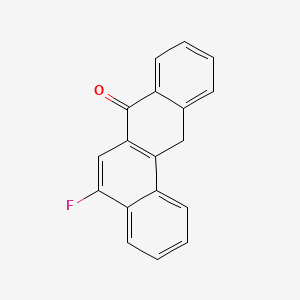

![2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate](/img/structure/B12680495.png)
